UDP-glucuronic acid (trisodium)

Description

Significance as a Nucleotide Sugar in Biological Systems

UDP-glucuronic acid is a key nucleotide sugar, a class of molecules that serve as activated forms of monosaccharides used in glycosylation reactions. youtube.comwikipedia.org It is synthesized in the cytosol from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase, a reaction that utilizes NAD+ as a cofactor. wikipedia.orgnih.gov The "activated" nature of the glucuronic acid moiety in UDP-GlcA makes it readily transferable to other molecules, a process catalyzed by a large family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org

This transfer, termed glucuronidation, is a major pathway for the modification of a vast array of both endogenous and exogenous compounds. nih.govwikipedia.org Endogenous substrates include bilirubin (B190676), steroid hormones, and bile acids, while exogenous compounds encompass a wide range of drugs, toxins, and other xenobiotics. nih.govnih.gov The addition of the highly polar glucuronic acid group increases the water solubility of these lipophilic compounds, facilitating their excretion from the body. nih.govbidmc.org

Furthermore, UDP-GlcA is an essential precursor for the biosynthesis of various polysaccharides. wikipedia.orgdrugbank.com It provides the glucuronic acid units for the formation of glycosaminoglycans (GAGs) like hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate, which are critical components of the extracellular matrix. nih.govnih.gov In plants, UDP-GlcA is a precursor for the synthesis of pectin (B1162225) and other cell wall polysaccharides. nih.govoup.com

| Key Roles of UDP-Glucuronic Acid | Description |

| Glucuronidation Substrate | Serves as the donor of glucuronic acid in reactions catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the detoxification and elimination of various compounds. nih.govwikipedia.org |

| Polysaccharide Precursor | Provides glucuronic acid for the synthesis of glycosaminoglycans (e.g., hyaluronan) and plant cell wall components (e.g., pectin). nih.govnih.gov |

| Ascorbic Acid Intermediate | Acts as an intermediate in the biosynthetic pathway of ascorbic acid (Vitamin C) in many animals, though not in primates and guinea pigs. wikipedia.orgwikipedia.org |

Overview of Primary Metabolic Roles

UDP-glucuronic acid is a central metabolite in several key pathways, most notably the uronic acid pathway, also known as the glucuronic acid pathway. youtube.comslideshare.net This pathway is an alternative route for glucose metabolism. nih.gov

The uronic acid pathway begins with the conversion of glucose-1-phosphate to UDP-glucose, which is then oxidized to form UDP-glucuronic acid. youtube.com This is the primary route for the synthesis of UDP-GlcA. nih.gov From here, UDP-GlcA can be utilized in several ways. As mentioned, it is a substrate for glucuronidation reactions and a precursor for GAG biosynthesis. nih.govnih.gov

In many animals, the uronic acid pathway continues with the conversion of UDP-glucuronic acid to L-gulonate, which is a precursor for the synthesis of ascorbic acid (vitamin C). wikipedia.orgslideshare.net However, humans and some other animals lack the enzyme L-gulonolactone oxidase, which is required for the final step of vitamin C synthesis. wikipedia.org

UDP-GlcA also serves as a precursor for the synthesis of other nucleotide sugars. youtube.comnih.gov For example, it can be epimerized to UDP-galacturonic acid, a precursor for pectin synthesis in plants, or decarboxylated to form UDP-xylose, which is necessary for the synthesis of proteoglycans. oup.comnih.govnih.gov

| Metabolic Pathway | Role of UDP-Glucuronic Acid | Key Enzymes |

| Uronic Acid Pathway | Central intermediate, formed from UDP-glucose. youtube.comslideshare.net | UDP-glucose 6-dehydrogenase wikipedia.orgnih.gov |

| Glucuronidation | Donor of the glucuronyl group to various substrates. nih.govwikipedia.org | UDP-glucuronosyltransferases (UGTs) nih.govwikipedia.org |

| Glycosaminoglycan Biosynthesis | Precursor for glucuronic acid residues in GAGs like hyaluronan. nih.govnih.gov | Hyaluronan synthases nih.gov |

| Ascorbic Acid Synthesis (in some species) | Intermediate in the conversion of glucose to ascorbic acid. wikipedia.orgslideshare.net | L-gulonolactone oxidase (absent in humans) wikipedia.org |

| Nucleotide Sugar Interconversion | Precursor for the synthesis of UDP-galacturonic acid and UDP-xylose. oup.comnih.gov | UDP-glucuronic acid 4-epimerase, UDP-glucuronic acid decarboxylase oup.comnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

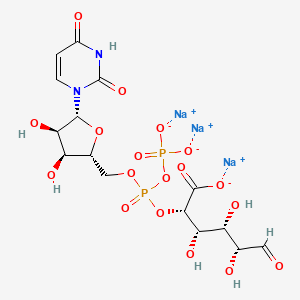

trisodium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);;;/q;3*+1/p-3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHISLXYONSHQEO-KKCCWGBDSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Udp Glucuronic Acid

UDP-Glucose Dehydrogenase (UGDH)-Dependent Synthesis

The primary and most predominant pathway for the biosynthesis of UDP-glucuronic acid in most organisms is through the oxidation of UDP-glucose. figshare.comresearchgate.net This crucial reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH).

Enzymatic Conversion from UDP-Glucose

UDP-glucose dehydrogenase (UGDH) facilitates the conversion of UDP-glucose to UDP-glucuronic acid. reactome.orgwikipedia.org This process involves a two-step oxidation of the C6 primary alcohol of the glucose moiety to a carboxylate group. nih.govwikilectures.eu The reaction is notable for occurring without the release of the intermediate aldehyde, ensuring a direct and efficient conversion. nih.govnih.gov This enzymatic transformation is considered physiologically irreversible. nih.gov In humans, UGDH is a cytosolic enzyme that is active as a hexamer. reactome.orgwikipedia.org The expression of the gene encoding UGDH is influenced by factors such as transforming growth factor-beta, which upregulates it, and hypoxia, which downregulates it. wikipedia.org

The catalytic mechanism of UGDH has been a subject of extensive research, with one proposed mechanism involving a bimolecular nucleophilic substitution (SN2) reaction dependent on NAD+. nih.govnih.govnih.gov The active site of human UGDH contains highly conserved residues, including Cys276, which acts as the catalytic nucleophile. nih.gov

Cofactor Requirements and Reaction Stoichiometry

UDP-glucose + 2 NAD⁺ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H⁺ reactome.org

The binding affinity for NAD+ and its reduced form, NADH, plays a role in the regulation of UGDH activity. For instance, NADH has a significantly higher binding affinity for human UGDH compared to NAD+. acs.org

Alternative Biosynthetic Routes

While the UGDH-dependent pathway is the major route for UDP-glucuronic acid synthesis, alternative pathways exist that can contribute to its cellular pool, particularly in plants and some lower animals. figshare.comnih.gov

Glucuronokinase and Putative UDP-Glucuronic Acid Pyrophosphorylase Salvage Pathways

The conversion of D-glucuronic acid, produced from the myo-inositol pathway, to UDP-glucuronic acid requires the action of two enzymes in what is known as a salvage pathway. nih.govnih.gov First, glucuronokinase phosphorylates D-glucuronic acid to form glucuronic acid-1-phosphate. researchgate.netresearchgate.net Subsequently, a UDP-sugar pyrophosphorylase (USP) utilizes UTP to convert glucuronic acid-1-phosphate into UDP-glucuronic acid. researchgate.netnih.gov In some lower animals, such as zebrafish, a bifunctional enzyme exists that possesses both glucuronokinase and putative UDP-glucuronic acid pyrophosphorylase activities, providing a second route to UDP-glucuronic acid synthesis. nih.gov This salvage pathway allows for the recycling of glucuronic acid that may be derived from the breakdown of polysaccharides. nih.gov

Interconversion with Other Nucleotide Sugars

UDP-glucuronic acid is a central hub in the intricate network of nucleotide sugar interconversions. researchgate.netuzh.ch It serves as the direct precursor for the synthesis of other important nucleotide sugars, such as UDP-xylose, UDP-arabinose, UDP-galacturonic acid, and UDP-apiose, which are essential for the biosynthesis of various cell wall polysaccharides like hemicellulose and pectin (B1162225). nih.govresearchgate.net For example, UDP-xylose is formed from the decarboxylation of UDP-glucuronic acid, a reaction catalyzed by UDP-xylose synthase. nih.govuzh.ch Furthermore, UDP-glucuronic acid can be epimerized to UDP-galacturonic acid by the enzyme UDP-glucuronic acid 4-epimerase. nih.gov The interconversion pathways are crucial for providing the diverse array of activated sugar donors required for glycosylation reactions in the cell. uzh.ch

| Enzyme | Function | Pathway |

| UDP-glucose dehydrogenase (UGDH) | Catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. nih.govnih.gov | UGDH-Dependent Synthesis |

| Myo-inositol oxygenase (MIOX) | Catalyzes the ring cleavage of myo-inositol to D-glucuronic acid. researchgate.netnih.gov | Myo-Inositol Oxygenation Pathway |

| Glucuronokinase | Phosphorylates D-glucuronic acid to glucuronic acid-1-phosphate. researchgate.netresearchgate.net | Salvage Pathway |

| UDP-sugar pyrophosphorylase (USP) | Converts glucuronic acid-1-phosphate to UDP-glucuronic acid. researchgate.netnih.gov | Salvage Pathway |

| UDP-xylose synthase | Catalyzes the decarboxylation of UDP-glucuronic acid to UDP-xylose. nih.gov | Nucleotide Sugar Interconversion |

| UDP-glucuronic acid 4-epimerase | Interconverts UDP-glucuronic acid and UDP-galacturonic acid. nih.gov | Nucleotide Sugar Interconversion |

UDP-GlcA 4-Epimerase-Mediated Conversion to UDP-Galacturonic Acid

One of the significant metabolic fates of UDP-GlcA is its conversion to UDP-galacturonic acid (UDP-GalA), a reaction catalyzed by UDP-GlcA 4-epimerase (UGlcAE). nih.govnih.gov This enzyme facilitates the reversible epimerization at the C4 position of the glucuronyl moiety. nih.govnih.gov UDP-GalA is a crucial precursor for the biosynthesis of pectic polysaccharides in plants and various cell-surface polysaccharides in bacteria. nih.gov

The catalytic mechanism of UGlcAE is a subject of detailed study. The enzyme is a member of the short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.govresearchgate.net The reaction is initiated by the oxidation of the substrate's C4 hydroxyl group by an enzyme-bound NAD+ cofactor, leading to the formation of a transient UDP-4-keto-hexose-uronic acid intermediate. nih.govresearchgate.netdntb.gov.ua This intermediate is then reduced by the newly formed NADH in a stereospecific manner to yield the UDP-GalA product, with the enzyme-bound cofactor returning to its oxidized NAD+ state. nih.gov

| Enzyme | Source Organism | Quaternary Structure | Cofactor per Subunit | Catalytic Rate (kcat) | Kinetic Isotope Effect (C4-deuterated UDP-GlcA) | Key Catalytic Residue |

|---|---|---|---|---|---|---|

| UDP-GlcA 4-epimerase | Bacillus cereus | Homodimer | 1 NAD+ | 0.25 ± 0.01 s⁻¹ | 2.0 ± 0.1 | Tyr149 |

Data derived from mechanistic studies on UDP-GlcA 4-epimerase. nih.govresearchgate.netdntb.gov.ua

UDP-Glucuronate Decarboxylase (UDP-Xylose Synthase)-Mediated Conversion to UDP-Xylose

Another pivotal pathway for UDP-GlcA metabolism is its decarboxylation to form UDP-xylose (UDP-Xyl), a reaction catalyzed by UDP-glucuronate decarboxylase (UGD), also known as UDP-xylose synthase (UXS). nih.govwikipedia.orgnih.gov This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond between C5 and C6 of the glucuronyl moiety. wikipedia.org The reaction is essentially irreversible and commits the sugar nucleotide to downstream pathways involving xylose. nih.gov UDP-Xyl is a fundamental component for the synthesis of a wide array of glycans in animals, plants, and fungi. pnas.org

The catalytic mechanism of UDP-glucuronate decarboxylase is a multi-step process that also involves an NAD+ cofactor and shares mechanistic features with the epimerase. wikipedia.orgpnas.orgnih.gov

Oxidation : The reaction begins with the NAD+-dependent oxidation of the C4-hydroxyl group of UDP-GlcA, forming a UDP-4-keto-glucuronic acid intermediate. nih.govpnas.orgnih.gov

Decarboxylation : The resulting β-keto acid is unstable and readily undergoes decarboxylation, releasing CO2 and generating a UDP-4-keto pentose (B10789219) intermediate. nih.govpnas.org

Reduction : The intermediate is then stereospecifically reduced by the NADH formed in the initial step, yielding the final product, UDP-xylose. pnas.orgnih.gov

This enzyme is subject to feedback inhibition by its product, UDP-Xyl, which helps regulate the metabolic flux. nih.govnih.gov In humans, UDP-xylose synthase is localized to the perinuclear Golgi apparatus, the site where the xylosylation of proteoglycan core proteins occurs. nih.gov

| Step | Description | Cofactor State | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | Oxidation of the C4-hydroxyl group of UDP-GlcA. | NAD+ → NADH | UDP-4-keto-glucuronic acid |

| 2. Decarboxylation | Loss of the C6 carboxyl group as CO₂. | - | UDP-4-keto pentose |

| 3. Reduction | Stereospecific reduction of the C4-keto group. | NADH → NAD+ | UDP-xylose |

Summary of the reaction mechanism for UDP-glucuronate decarboxylase (UDP-xylose synthase). nih.govpnas.orgnih.gov

Downstream Metabolic Fates of Derived Sugar Nucleotides

The products of the epimerase and decarboxylase reactions, UDP-GalA and UDP-Xyl, are themselves precursors for vital biopolymers.

Metabolism of UDP-Galacturonic Acid : In plants, UDP-GalA is a primary building block for pectic polysaccharides, such as homogalacturonan, which is a major component of the plant cell wall. nih.govnih.gov The synthesis of these polymers is critical for plant growth and development. The enzyme is also inhibited by UDP-Xyl, suggesting a regulatory cross-talk between the pathways for pectin and hemicellulose synthesis. nih.gov

Metabolism of UDP-Xylose : UDP-Xylose has diverse and essential roles across different kingdoms of life.

In mammals, UDP-Xyl is the donor for the initial xylose residue that attaches to serine residues on core proteins, initiating the biosynthesis of most glycosaminoglycan (GAG) chains, including heparan sulfate (B86663) and chondroitin (B13769445) sulfate. nih.govnih.govresearchgate.net These GAGs are components of proteoglycans, which are integral to the structure and function of the extracellular matrix. nih.gov

In plants, UDP-Xyl is a key precursor for the synthesis of major cell wall polysaccharides, including heteroxylans (like glucuronoarabinoxylans) and xyloglucans. nih.govnih.gov These polymers contribute significantly to the structural integrity of the plant cell wall.

In the pathogenic fungus Cryptococcus neoformans, UDP-Xyl is required for the synthesis of glucuronoxylomannan (GXM), a major component of its polysaccharide capsule and a key virulence factor. pnas.org

The synthesis and subsequent utilization of these derived sugar nucleotides are tightly regulated, often through feedback inhibition of the enzymes involved, ensuring a balanced supply of precursors for the synthesis of complex carbohydrates. nih.govnih.gov

Enzymology of Udp Glucuronic Acid Metabolism

UDP-Glucose Dehydrogenase (UGDH) Characterization

UDP-glucose dehydrogenase (UGDH) is the gatekeeper enzyme for the production of UDP-glucuronic acid, catalyzing the irreversible NAD+-dependent two-fold oxidation of UDP-glucose. frontiersin.orgresearchgate.net This enzymatic reaction is a critical step in providing the necessary precursor for the synthesis of glycosaminoglycans, such as hyaluronan, and for the glucuronidation of various endogenous and exogenous compounds. oncotarget.comnih.gov

Enzymatic Properties and Catalytic Mechanisms

The catalytic mechanism of UGDH is a complex, multi-step process that has been the subject of extensive research. While some aspects are still debated, a general consensus has emerged regarding the key events. oncotarget.comresearchgate.net The reaction proceeds through a two-step oxidation of the C-6 alcohol of UDP-glucose to a carboxylic acid. researchgate.net

The prevailing model suggests the following sequence:

First Oxidation: UDP-glucose is oxidized to an aldehyde intermediate, UDP-α-D-gluco-hexodialdose, with the concomitant reduction of NAD+ to NADH. oncotarget.com

Thiohemiacetal Formation: A highly conserved cysteine residue in the active site of UGDH attacks the newly formed aldehyde, creating a covalent thiohemiacetal intermediate. oncotarget.comnih.gov This immediate trapping of the aldehyde prevents its release from the enzyme. oncotarget.com

Second Oxidation: The thiohemiacetal intermediate is then further oxidized to a thioester, reducing a second molecule of NAD+ to NADH. oncotarget.com

Hydrolysis: Finally, the thioester is hydrolyzed, releasing UDP-glucuronic acid and regenerating the free enzyme. nih.gov

This mechanism is supported by structural and biochemical data, including the identification of the essential catalytic cysteine residue. nih.govnih.gov The enzyme exhibits a high degree of substrate specificity, primarily acting on UDP-glucose. nih.gov

Isoforms, Gene Families, and Tissue-Specific Expression

In many organisms, UGDH is not a single entity but rather exists as a family of isoforms encoded by distinct genes. frontiersin.orgnih.govoup.com For instance, in the plant Arabidopsis thaliana, there are four functional UGDH genes and one pseudogene. oup.comresearchgate.net These isoforms often exhibit distinct tissue-specific expression patterns, suggesting specialized roles in different parts of the organism. oup.comresearchgate.net

In Arabidopsis, reporter gene studies have shown that UGDH expression is prominent in growing tissues, consistent with its role in providing precursors for cell wall biosynthesis. oup.comresearchgate.net Similarly, in rice (Oryza sativa), different UGDH genes show varied expression levels across different tissues such as the anther, leaf, and root, indicating their diverse functional roles. frontiersin.org The presence of multiple isoforms with potentially different kinetic properties allows for fine-tuned regulation of UDP-glucuronic acid synthesis in response to developmental cues and environmental stimuli. nih.govoup.com

Phylogenetic Analysis and Evolutionary Relationships

Phylogenetic analyses of UGDH sequences from a wide range of species, including bacteria, plants, and animals, have provided valuable insights into the evolutionary history of this enzyme family. frontiersin.orgnih.gov These studies reveal that UGDH genes can be classified into distinct subfamilies. For example, a study of UGD genes in nine plant species, including cotton, categorized them into two main subfamilies, UGD-I and UGD-II. frontiersin.org The conservation of gene structure and protein domains within these subfamilies suggests a conservative evolutionary pattern. frontiersin.org

UDP-Glucuronosyltransferases (UGTs) Mechanistic Studies

UDP-glucuronosyltransferases (UGTs) are a large and diverse superfamily of enzymes that catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid, to a wide array of acceptor molecules. nih.govwikipedia.org This process, known as glucuronidation, is a major pathway for the detoxification and elimination of numerous drugs, environmental toxins, and endogenous compounds. nih.govnih.gov

Catalytic Mechanism and Glucuronyl Transfer Process

The glucuronidation reaction catalyzed by UGTs is a bi-substrate reaction that proceeds via a direct displacement SN2-like mechanism. nih.gov A nucleophilic group on the substrate molecule (the aglycone), such as a hydroxyl, carboxyl, amine, or thiol group, attacks the anomeric carbon of the glucuronic acid moiety of UDP-glucuronic acid. nih.govnih.gov This results in the formation of a β-D-glucuronide conjugate and the release of UDP. nih.gov The reaction is facilitated by a catalytic base within the enzyme's active site, which deprotonates the nucleophilic group on the substrate, enhancing its reactivity. nih.gov

Substrate Specificity and Diversity

A hallmark of the UGT superfamily is its remarkable substrate promiscuity. nih.govmdpi.com UGTs can act on a vast and structurally diverse range of compounds. nih.govmdpi.compsu.edu This broad substrate specificity is a key feature that allows these enzymes to play a critical role in the metabolism of a wide variety of xenobiotics. nih.gov

The UGT superfamily is divided into several families and subfamilies based on sequence similarity. In humans, there are 22 known UGT isoforms belonging to the UGT1A, UGT2A, UGT2B, UGT3A, and UGT8A subfamilies. nih.govnih.gov While there is some overlap in their substrate specificities, different isoforms often exhibit preferences for certain types of substrates. nih.govnih.gov For example, some UGTs preferentially conjugate small planar phenols, while others are more active towards bulky, non-planar molecules. psu.edu

This diversity in substrate preference is a result of variations in the amino acid residues lining the active site of the different UGT isoforms. nih.gov The ability of a single substrate to be glucuronidated by multiple UGTs provides a robust detoxification system. nih.gov The substrate diversity of UGTs extends beyond xenobiotics to include endogenous molecules such as bilirubin (B190676), steroid hormones, bile acids, and neurotransmitters like dopamine (B1211576) and serotonin. nih.govnih.gov This highlights the crucial role of UGTs in regulating the levels and activities of important signaling molecules. nih.gov

The table below provides a glimpse into the diverse substrates of various UGT families across different organisms.

| UGT Family/Enzyme | Organism | Substrate Class(es) | Example Substrates |

| UGT1A1 | Human | Endogenous compounds, drugs | Bilirubin, simple phenols, flavonoids nih.gov |

| UGT2B7 | Human | Drugs, endogenous compounds | Morphine, oxazepam youtube.com |

| UGT2B15 | Human | Drugs | Oxazepam (S-enantiomer) youtube.com |

| Plant UGTs | Plants | Plant secondary metabolites, xenobiotics | Flavonols, DIMBOA, nicotine (B1678760) pnas.orgebi.ac.uk |

| Bacterial UGTs | Bacteria | Antibiotics | Macrolide antibiotics ebi.ac.uk |

| Insect UGTs | Insects | Plant secondary metabolites | DIMBOA pnas.org |

Isoform Characterization and Functional Divergence

The metabolism of UDP-sugars is managed by a group of enzymes known as UDP-sugar pyrophosphorylases (USPs). Within this superfamily, three main families are distinguished by their amino acid sequences and substrate preferences: UDP-glucose pyrophosphorylase (UGPase), UDP-N-acetylglucosamine pyrophosphorylase (UAGPase), and UDP-sugar pyrophosphorylase (USPase) frontiersin.org.

UDP-glucose pyrophosphorylase (UGPase): This enzyme is highly specific for UDP-glucose and is integral to the synthesis of various cell wall polysaccharides. frontiersin.orgnih.gov Overexpression of UGPase in certain plants has been linked to increased cellulose (B213188) content. nih.gov

UDP-N-acetylglucosamine pyrophosphorylase (UAGPase): Plants typically have two isozymes of UAGPase. These enzymes are responsible for metabolizing N-acetylated UDP-sugars. frontiersin.org In fungi like Saccharomyces cerevisiae, a single UAGPase gene is present, and its deletion leads to abnormal cell morphology. nih.gov

UDP-sugar pyrophosphorylase (USPase): This family exhibits broader substrate specificity and can utilize various UDP-sugars.

A comprehensive analysis of the UDPGP gene family across 76 different species identified 454 proteins, which were categorized into these three clades. The UAP subgroup was noted to have a more acidic isoelectric point, suggesting potential functional divergence. nih.gov The conservation of physicochemical features across these genes underscores their fundamental roles in cellular metabolism. nih.gov

Structural Insights and Protein-Protein Interactions

The three-dimensional structures of the enzymes involved in UDP-glucuronic acid metabolism provide crucial insights into their function and regulation.

UDP-glucuronosyltransferases (UGTs): These mammalian enzymes are typically membrane-bound, which has made their crystallization challenging. nih.gov However, the crystallization of soluble UGTs from plants and bacteria, along with a partial domain of human UGT2B7, has enabled the creation of homology models for human UGTs. nih.gov These models have been instrumental in understanding substrate binding and specificity. nih.gov UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a variety of substrates. nih.gov For instance, UGT1A1 is the sole enzyme responsible for the glucuronidation of bilirubin, but it can also process other smaller molecules. nih.gov

UDP-xylose Synthase (UXS): This enzyme, which converts UDP-glucuronic acid to UDP-xylose, is highly conserved across species from bacteria to humans. nih.gov Structural analysis has revealed that human UXS (hUXS) is a homodimer that can reorganize into a hexameric structure under certain mutations, such as the R236H substitution. uga.edu This hexameric form is surprisingly similar to that of UXS homologs found in Staphylococcus aureus and Helicobacter pylori, suggesting an ancestral hexameric structure. uga.edu The crystal structure of human UXS provides a detailed view of the catalytic mechanism, which involves a three-step conversion of the substrate. nih.govresearchgate.net

Protein-Protein Interactions: The oligomerization of these enzymes is often essential for their catalytic function. For example, human UDP-glucose pyrophosphorylase requires octamerization for its enzymatic activity. nih.gov The molecular mechanisms and physiological significance of these protein-protein interactions are areas of active investigation, with in vitro studies suggesting roles in cell death, apoptosis, and oxidative stress. nih.govnih.gov

UDP-GlcA 4-Epimerase Properties

UDP-glucuronate 4-epimerase (EC 5.1.3.6) is a key enzyme that catalyzes the interconversion of UDP-glucuronic acid and UDP-D-galacturonic acid. wikipedia.org

Specificity and Reaction Reversibility

The reaction catalyzed by UDP-GlcA 4-epimerase is reversible, allowing the enzyme to direct metabolic flux towards the synthesis of either UDP-glucuronic acid or UDP-D-galacturonic acid, depending on the cellular needs. nih.govbohrium.com This enzyme exhibits a high degree of substrate specificity. Studies on plant-derived epimerases have shown that they exclusively use UDP-GlcA or UDP-GalA as substrates. nih.govbohrium.com This is in contrast to some bacterial homologs which may have a broader substrate range. nih.gov The enzyme's activity is inhibited by UDP-xylose and UDP, but not by UMP, UDP-glucose, or UDP-galactose. uga.edu

Comparative Enzymatic Analysis Across Biological Systems

While UDP-GlcA 4-epimerase isoforms are highly conserved, their enzymatic properties can differ across various biological systems.

A comparative study of UGlcAE isoforms from maize, rice (Poaceae), and Arabidopsis (a dicot) revealed significant differences in their kinetic properties. nih.govbohrium.com For example, the enzymes from rice and maize showed a considerably lower inhibition constant (Ki) for UDP-xylose compared to the Arabidopsis enzymes. nih.govbohrium.com This suggests that the regulation of UGlcAE activity by nucleotide sugars may vary between different plant species. nih.gov

The enzyme from Bacillus cereus functions as a homodimer and contains one NAD+ molecule per subunit. nih.gov The epimerization process involves a hydride transfer from the substrate's C4 position, with the enzyme-bound cofactor remaining in its oxidized state. nih.gov The proposed mechanism involves the formation of a transient UDP-4-keto-hexose-uronic acid intermediate. nih.govnih.gov

| Property | Poaceae (Maize, Rice) | Arabidopsis (Dicot) | Bacillus cereus (Bacteria) |

| Substrate Specificity | UDP-GlcA, UDP-GalA nih.govbohrium.com | UDP-GlcA, UDP-GalA nih.govbohrium.com | UDP-GlcA nih.gov |

| Inhibition by UDP-xylose | High (Lower Ki) nih.govbohrium.com | Lower (Higher Ki) nih.govbohrium.com | Not specified |

| Quaternary Structure | Dimer uga.edu | Dimer uga.edu | Homodimer nih.gov |

| Cofactor | NAD+ uga.edu | NAD+ uga.edu | NAD+ nih.gov |

UDP-Glucuronate Decarboxylase (UDP-Xylose Synthase) Characteristics

UDP-glucuronate decarboxylase (EC 4.1.1.35), also known as UDP-xylose synthase (UXS), is a critical enzyme that catalyzes the conversion of UDP-glucuronic acid to UDP-xylose. nih.govontosight.ai This reaction is a key step in the biosynthesis of glycosaminoglycans and other important biomolecules. ontosight.ai

Decarboxylation Mechanism and UDP-Xylose Formation

The conversion of UDP-glucuronic acid to UDP-xylose is a complex process that occurs in three main steps, all taking place within the enzyme's active site. nih.govresearchgate.net The reaction is initiated by the oxidation of the C4 hydroxyl group of UDP-glucuronic acid by an enzyme-bound NAD+ cofactor. nih.govpnas.org

This oxidation results in the formation of a transient intermediate, UDP-4-keto-glucuronic acid. nih.govpnas.orgresearchgate.net This intermediate then undergoes decarboxylation, releasing a molecule of CO2. nih.govpnas.orgwikipedia.org The final step is the reduction of the resulting UDP-4-keto-pentose intermediate by the NADH that was generated in the first step. nih.gov This reduction occurs with retention of the original stereochemistry at the C4 position, yielding the final product, UDP-xylose. nih.gov

Studies on the enzyme from various organisms, including wheat germ and the fungus Cryptococcus laurentii, have provided insights into the mechanism, although some differences exist. For instance, the enzyme from C. laurentii shows an absolute requirement for exogenous NAD+, while the wheat germ enzyme does not. pnas.orgresearchgate.net

| Step | Reaction | Intermediate/Product | Cofactor Change |

| 1. Oxidation | Oxidation of the C4 alcohol of UDP-glucuronic acid. nih.govpnas.org | UDP-4-keto-glucuronic acid nih.govresearchgate.net | NAD+ → NADH nih.gov |

| 2. Decarboxylation | Decarboxylation of the 4-keto intermediate. nih.govpnas.org | UDP-4-keto-pentose nih.gov | None |

| 3. Reduction | Stereospecific reduction of the 4-keto-pentose. nih.govpnas.org | UDP-xylose nih.gov | NADH → NAD+ nih.gov |

Enzyme Inhibition and Allosteric Regulation

The metabolic pathways involving UDP-glucuronic acid are tightly controlled through various regulatory mechanisms, including enzyme inhibition and allosteric regulation. These control mechanisms ensure a balanced supply of UDP-glucuronic acid for cellular needs while preventing its excessive accumulation. Key enzymes in this pathway, such as UDP-glucose dehydrogenase (UGDH) and UDP-glucuronosyltransferases (UGTs), are principal targets for this regulation.

Inhibition of UDP-glucose Dehydrogenase (UGDH)

UDP-glucose dehydrogenase, which catalyzes the synthesis of UDP-glucuronic acid from UDP-glucose, is a critical control point in this metabolic pathway. The activity of UGDH is subject to feedback inhibition by its own product, UDP-glucuronic acid. This is a common regulatory mechanism where the end product of a metabolic pathway inhibits an upstream enzyme to prevent overproduction.

Kinetic studies have demonstrated that UDP-glucuronic acid acts as a competitive inhibitor of UGDH with respect to the substrate UDP-glucose. researchgate.net This means that UDP-glucuronic acid binds to the active site of the enzyme, the same site where UDP-glucose would normally bind, thereby preventing the enzyme from catalyzing the reaction. The inhibitory effect is dependent on the concentration of UDP-glucuronic acid.

Research on UGDH from group A streptococci has provided specific details on this inhibition. researchgate.net The inhibition pattern is consistent with a bi-uni-uni-bi ping-pong mechanism, where UDP-glucose is the first substrate to bind and UDP-glucuronic acid is the last product to be released. nih.gov The following table summarizes the inhibitory effect of UDP-glucuronic acid on UGDH activity at various concentrations.

| UDP-glucuronic acid (µM) | Inhibition of UGDH |

| 0 | No Inhibition |

| 50 | Partial Inhibition |

| 110 | Increased Inhibition |

| 170 | Significant Inhibition |

| 230 | Strong Inhibition |

| 290 | Very Strong Inhibition |

| 350 | Near-Complete Inhibition |

| Data derived from kinetic studies on UDP-glucose dehydrogenase from group A streptococci. researchgate.net |

Furthermore, compounds that are structurally similar to UDP-glucose can also act as inhibitors. For instance, UDP-xylose has been identified as a competitive inhibitor of UGDH, with a Ki (inhibition constant) of 2.7 µM. nih.gov This indicates a high affinity of UDP-xylose for the enzyme's active site.

Allosteric Regulation and Inhibition of UDP-glucuronosyltransferases (UGTs)

UDP-glucuronosyltransferases are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a wide array of substrates. The regulation of UGT activity is more complex and can involve both direct inhibition and allosteric mechanisms.

One of the key inhibitory molecules is UDP, a co-product of the glucuronidation reaction. UDP has been shown to be a potent competitive inhibitor of UGTs with respect to UDP-glucuronic acid. nih.gov For example, UDP strongly inhibits UGT1A1 with a Ki of 7 µM and UGT1A4 with a Ki of 47 µM. nih.gov This product inhibition by UDP can lead to erroneous interpretations in drug interaction studies, as the observed inhibition might be due to the generated UDP rather than the primary compound being tested. nih.gov

The catalytic activity of UGTs can also be modulated by the substrates themselves, a phenomenon known as homotropic allostery, or by other molecules (heterotropic allostery). The binding of a substrate or an effector molecule to an allosteric site, a site distinct from the active site, can induce a conformational change in the enzyme that either enhances or inhibits its activity. While the term "allosteric regulation" is used, much of the documented modulation for UGTs involves inhibition at the active site or complex kinetic behaviors that can mimic allostery.

Several compounds, including some that are substrates for other drug-metabolizing enzymes like cytochrome P450s, have been shown to inhibit UGT activity. nih.gov The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds against different UGT isoforms.

| Inhibitor | UGT Isoform | Substrate | IC50 (µM) |

| Ketoconazole | UGT1A1 | β-estradiol | 4.1 ± 0.8 |

| α-Naphthoflavone | UGT1A1 | β-estradiol | 11.2 ± 1.5 |

| Paclitaxel | UGT1A4 | Midazolam | 4.9 ± 0.3 |

| Midazolam | UGT1A4 | Midazolam | 26.0 ± 4.0 |

| Cyclosporine A | UGT1A1 | β-estradiol | 15.0 ± 2.0 |

| Data from a study on the inhibition of human UGTs by selective CYP substrates and inhibitors. nih.gov |

The kinetic behavior of UGTs does not always follow the simple Michaelis-Menten model, suggesting the presence of more complex regulatory mechanisms, which could include allosteric effects. nih.gov The intricate regulation of UGTs ensures the efficient detoxification of a vast number of compounds while allowing for fine-tuning of metabolic processes in response to cellular conditions.

Biological Roles and Physiological Significance of Udp Glucuronic Acid

Role as a Glucuronyl Donor in Glucuronidation Reactions

Glucuronidation is a major conjugation reaction in which the glucuronic acid moiety from UDP-glucuronic acid is transferred to a substrate. wikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govjove.com

Glucuronidation is arguably the most significant Phase II metabolic reaction, a process the body uses to transform lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products. wikipedia.orgnih.govnih.gov This transformation is crucial for the detoxification and subsequent elimination of a wide array of substances from the body. nih.gov The process targets both xenobiotics (foreign compounds such as drugs and pollutants) and endobiotics (compounds produced within the body like bilirubin (B190676) and hormones). nih.govresearchgate.net The UGT enzymes that mediate this reaction are found in various tissues, including the liver, intestine, kidneys, and brain, with the liver being the principal site. wikipedia.orgresearchgate.net The close association of UGTs with Phase I drug-metabolizing enzymes in the microsomal fraction of cells allows for the rapid conjugation of metabolites produced in the first phase of detoxification. pharmacy180.com

The versatility of the UGT enzyme superfamily allows for the conjugation of UDP-glucuronic acid to a vast range of substrates possessing suitable functional groups, such as hydroxyl, carboxyl, amine, or sulfhydryl moieties. nih.govnih.govsigmaaldrich.com

Examples of Substrates Undergoing Glucuronidation:

| Substrate Category | Specific Examples |

| Drugs | Morphine, Acetaminophen, Codeine, Lorazepam, Irinotecan, Chloramphenicol, Aspirin, Oxazepam. wikipedia.orgnih.govnih.govimperfectpharmacy.inwikipedia.org |

| Environmental Pollutants | Carcinogenic arylamines (e.g., 4-aminobiphenyl), p-nitrophenol. wikipedia.orgpsu.edunih.gov |

| Endogenous Compounds (Endobiotics) | Bilirubin, Steroid hormones (androgens, estrogens), Bile acids, Retinoids, Thyroid hormones. wikipedia.orgresearchgate.netnih.govwikipedia.org |

The conjugation of bilirubin, a toxic breakdown product of heme, is a critical function of UDP-glucuronic acid. In the liver, the enzyme UGT1A1 catalyzes the attachment of two glucuronic acid molecules to bilirubin, forming the water-soluble bilirubin diglucuronide, which can then be safely excreted in bile. wikipedia.org Similarly, many drugs are metabolized through this pathway to facilitate their removal from the body. wikipedia.orgjove.comnih.gov

The primary consequence of attaching the highly polar glucuronic acid molecule is a significant increase in the water solubility of the substrate. wikipedia.orgpharmacy180.com The resulting glucuronide conjugate is typically much more water-soluble and larger than the parent compound. wikipedia.orgnih.gov This increased hydrophilicity facilitates the elimination of the substance from the body, primarily through urine or bile. wikipedia.orgresearchgate.net

Generally, glucuronidation is a detoxification process that leads to the inactivation of pharmacologically active or toxic compounds. nih.govhelsinki.fi The resulting glucuronides usually possess less biological or chemical activity than their parent aglycones. nih.gov However, there are exceptions. For instance, morphine-6-glucuronide, a metabolite of morphine, is a more potent analgesic than morphine itself. nih.gov In some cases, labile N-glucuronide conjugates of carcinogenic arylamines can be transported to target tissues like the urinary bladder, where they may be converted back to reactive, toxic metabolites. psu.edu

Contribution to Plant Cell Wall Formation

UDP-glucuronic acid plays a central and indispensable role in the biosynthesis of the plant cell wall, a complex and dynamic structure essential for plant growth, development, and defense.

Precursor for Pectin (B1162225) and Hemicellulose Synthesis

The plant cell wall is primarily composed of cellulose (B213188), hemicellulose, and pectin. youtube.com UDP-glucuronic acid is the direct or indirect precursor for a significant portion of the non-cellulosic polysaccharides. nih.govnih.gov It serves as the activated donor of glucuronic acid for the synthesis of glucuronoarabinoxylans, a major component of hemicellulose in grasses like maize. nih.gov Furthermore, UDP-glucuronic acid is a key building block for various pectic polysaccharides. nih.govusda.gov Pectins are a complex family of polysaccharides rich in galacturonic acid, which is formed from the epimerization of UDP-glucuronic acid. usda.govnih.gov

Generation of Xylose, Arabinose, Apiose, and Galacturonic Acid Residues

The central role of UDP-glucuronic acid in plant cell wall biosynthesis extends beyond its direct incorporation. It is the precursor for several other nucleotide sugars that are essential for the synthesis of hemicellulose and pectin. nih.govnih.gov Through a series of enzymatic reactions, UDP-glucuronic acid is converted to:

UDP-xylose: A key component of xyloglucans and xylans, major hemicelluloses. nih.govresearchgate.netnih.gov

UDP-arabinose: A constituent of arabinans and arabinogalactans, which are side chains of pectic polysaccharides. nih.govnih.gov

UDP-apiose: A branched-chain sugar found in the pectic polysaccharide rhamnogalacturonan II (RG-II) and apiogalacturonan. nih.govoup.comresearchgate.net

UDP-galacturonic acid: The primary building block of homogalacturonan, the most abundant pectic polysaccharide. nih.govnih.govnih.gov

The importance of UDP-glucuronic acid is highlighted by studies on Arabidopsis thaliana mutants with reduced levels of this nucleotide sugar. These mutants exhibit severe developmental defects and swollen cell walls, directly linked to a significant reduction in the content of galacturonic acid, xylose, arabinose, and apiose in their cell wall polymers. nih.govnih.gov

| Derived Nucleotide Sugar | Parent Compound | Resulting Polysaccharide Component |

| UDP-xylose | UDP-glucuronic acid | Xyloglucan, Xylan nih.govresearchgate.netnih.gov |

| UDP-arabinose | UDP-glucuronic acid | Arabinan, Arabinogalactan nih.govnih.gov |

| UDP-apiose | UDP-glucuronic acid | Rhamnogalacturonan II, Apiogalacturonan nih.govoup.comresearchgate.net |

| UDP-galacturonic acid | UDP-glucuronic acid | Homogalacturonan nih.govnih.govnih.gov |

Other Biological Functions

Intermediate in Ascorbic Acid Biosynthesis Pathways

In many animals and plants, UDP-glucuronic acid is a key intermediate in the biosynthesis of ascorbic acid (vitamin C). wikipedia.orgwikipedia.org In animals capable of synthesizing their own vitamin C, the pathway begins with the conversion of UDP-glucose to UDP-glucuronic acid. wikipedia.org Subsequently, UDP-glucuronic acid is converted to D-glucuronic acid. wikipedia.orgnih.gov This free glucuronic acid is then reduced to L-gulonic acid, which is a direct precursor to ascorbic acid. wikipedia.org Interestingly, research suggests that the formation of glucuronate from UDP-glucuronate in the liver may occur directly, catalyzed by a "UDP-glucuronidase" enzyme, rather than through the previously proposed intermediate, glucuronate 1-phosphate. nih.gov

In plants, while the main pathway for ascorbic acid synthesis involves the conversion of mannose or galactose, an alternative pathway utilizing UDP-glucuronic acid also exists. wikipedia.org This underscores the versatility of UDP-glucuronic acid as a metabolic precursor.

Participation in Heme Degradation Processes

Uridine (B1682114) diphosphate (B83284) (UDP)-glucuronic acid is indispensable for the detoxification and elimination of bilirubin, the primary catabolic product of heme. This process, known as glucuronidation, converts the lipid-soluble and potentially toxic unconjugated bilirubin into a water-soluble form that can be readily excreted from the body. This biotransformation is critical, as high levels of unconjugated bilirubin can lead to jaundice and neurotoxicity.

The enzymatic conjugation of bilirubin with glucuronic acid occurs predominantly in the liver and is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). jst.go.jppsu.edu This enzyme facilitates the transfer of a glucuronic acid moiety from the activated donor molecule, UDP-glucuronic acid, to the propionic acid side chains of bilirubin. nih.gov This process occurs in a sequential manner. The first step involves the addition of one glucuronic acid molecule to form bilirubin monoglucuronide. nih.gov Subsequently, a second glucuronic acid molecule can be attached, resulting in the formation of bilirubin diglucuronide. nih.gov Both monoglucuronide and diglucuronide forms are collectively referred to as conjugated bilirubin. Their increased water solubility allows for their transport into bile and subsequent elimination from the body through the feces and, to a lesser extent, in the urine. psu.edunih.gov

Detailed Research Findings

The kinetics of bilirubin glucuronidation by UGT1A1 have been a subject of detailed investigation. Studies using recombinant human UGT1A1 have established that the enzyme exhibits a high affinity for bilirubin, with a Michaelis constant (Km) of approximately 0.2 µM under optimized assay conditions. nih.govresearchgate.net The Km value for the cosubstrate, UDP-glucuronic acid, has been reported to vary among different UGT1A isoforms, with values for UGT1A1 being in the micromolar range, indicating a high affinity that supports efficient conjugation.

Research has shown that the relative proportions of bilirubin monoglucuronide and diglucuronide can be influenced by the concentration of the substrates. Under certain in vitro conditions with recombinant UGT1A1, bilirubin monoglucuronide is the predominant species formed, accounting for approximately 70% of the total glucuronides when bilirubin concentrations are within a certain range. researchgate.net However, in vivo, bilirubin diglucuronide is the major pigment found in normal human bile. nih.gov

The critical role of UDP-glucuronic acid availability in this process has been demonstrated in animal studies. Depletion of hepatic UDP-glucuronic acid, for instance through the administration of compounds like salicylamide (B354443) that are also metabolized by glucuronidation, has a significant impact on bilirubin conjugation. In one such study in rats, administration of salicylamide led to a marked decrease in the liver's UDP-glucuronic acid levels. nih.gov This depletion resulted in a significant decrease in the proportion of bilirubin diglucuronide in the bile and a corresponding increase in the level of bilirubin monoglucuronide. nih.gov This demonstrates that the availability of UDP-glucuronic acid is a rate-limiting factor in the complete conjugation of bilirubin.

Table 1: Kinetic Parameters of UGT1A1-Mediated Bilirubin Glucuronidation

| Parameter | Value | Enzyme Source |

| Km for Bilirubin | ~0.2 µM | Recombinant Human UGT1A1 |

| Predominant Product Formed (in vitro) | ~70% Monoglucuronide | Recombinant Human UGT1A1 |

This table summarizes key kinetic findings for the enzyme UGT1A1 in the process of bilirubin conjugation. The data is derived from in vitro studies using recombinant human enzyme.

Table 2: Effect of UDP-Glucuronic Acid Depletion on Bilirubin Conjugates in Rat Bile

| Treatment Group | Bilirubin Diglucuronide (%) | Bilirubin Monoglucuronide |

| Control | 47.5 ± 1.7 | Significantly lower than SAM group |

| Salicylamide (SAM) Administered | 36.9 ± 4.3 | Significantly increased |

This table presents data from a study in rats, illustrating how the depletion of UDP-glucuronic acid by salicylamide alters the composition of bilirubin conjugates excreted in bile. The results show a significant shift from the diglucuronide to the monoglucuronide form, highlighting the dependence of the final conjugation step on UDP-glucuronic acid availability. nih.gov

Regulatory Mechanisms of Udp Glucuronic Acid Homeostasis

Enzyme Activity Regulation

The primary enzyme responsible for the synthesis of UDP-GlcA is UDP-glucose dehydrogenase (UGDH). The activity of UGDH is intricately regulated by feedback inhibition and allosteric control, ensuring a rapid response to changes in cellular metabolite concentrations.

Feedback Inhibition of UGDH by UDP-Xylose

A key mechanism in the regulation of UGDH activity is feedback inhibition by UDP-xylose (UDP-Xyl), a downstream product of the UDP-GlcA metabolic pathway. nih.govnih.gov UDP-Xyl acts as an allosteric inhibitor, binding to UGDH and inducing a conformational change that reduces its catalytic activity. nih.govnih.govacs.org This inhibition is a classic example of product-induced negative feedback, where the accumulation of a downstream metabolite signals the pathway to slow down, thus maintaining metabolic equilibrium.

The inhibition of UGDH by UDP-Xyl is competitive with the substrate, UDP-glucose. acs.orgnih.gov When UDP-Xyl binds to the enzyme, it triggers an allosteric switch that alters the structure of the intersubunit interface, leading to the formation of a stable but inactive hexameric complex. acs.org This conformational change effectively prevents the binding of the substrate and the necessary cofactor, NAD+, thereby halting the production of UDP-GlcA. nih.gov Studies have shown that this feedback inhibition is a highly sensitive and efficient mechanism for controlling UDP-GlcA levels, with a reported 8.6-fold increase in the affinity of UGDH for UDP-Xyl in its inhibited state. acs.org

Substrate-Induced Hysteresis and Allosteric Control of UGDH Activity

The regulation of UGDH is further nuanced by the phenomenon of substrate-induced hysteresis. Hysteresis in this context refers to a lag in the enzyme's response to a change in substrate concentration, indicating a slow conformational transition from an inactive to an active state. nih.goviucr.orgosti.gov Human UGDH (hUGDH) exists in an inactive state (E*) which slowly isomerizes to an active state (E) upon substrate binding. iucr.orgnih.gov This slow transition is the basis for the observed lag in enzyme activity. nih.govosti.gov

The hysteretic behavior of UGDH is intrinsically linked to its allosteric regulation. The inactive E* state is a conformational intermediate between the active and feedback-inhibited forms of the enzyme. acs.org This pre-existing equilibrium between active and inactive states allows for a more sensitive and graded response to both substrate and inhibitor concentrations. The binding of the substrate, UDP-glucose, gradually shifts the equilibrium towards the active E state, while the binding of the allosteric inhibitor, UDP-xylose, traps the enzyme in the inactive, horseshoe-shaped EΩ complex. nih.govnih.gov This intricate interplay between hysteresis and allostery provides a sophisticated mechanism for fine-tuning UGDH activity in response to the metabolic needs of the cell.

Transcriptional and Post-Transcriptional Regulation

In addition to the rapid control of enzyme activity, the homeostasis of UDP-glucuronic acid is also managed through longer-term regulatory mechanisms that involve the control of gene expression. This includes the regulation of the genes encoding UGDH and the UDP-glucuronosyltransferases (UGTs), the enzymes that utilize UDP-GlcA.

MicroRNA-Mediated Regulation of UGTs

MiRNAs are small, non-coding RNA molecules that bind to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. nih.govucsf.edu Numerous studies have identified specific miRNAs that regulate various UGT isoforms. For instance, miR-491-3p has been shown to regulate the expression of hepatic UGT1A enzymes by binding to a shared 3'UTR common to all UGT1A family members. nih.govnih.gov Overexpression of miR-491-3p leads to a decrease in the mRNA levels of UGT1A1, UGT1A3, and UGT1A6. nih.gov Similarly, miR-214-5p and miR-486-3p have been identified as regulators of the UGT1A family. uni-bonn.de The regulation of UGT expression by miRNAs is often isoform-specific and can vary depending on the cellular context. nih.gov This intricate layer of post-transcriptional control allows for a fine-tuned response to changing metabolic and xenobiotic challenges, thereby modulating the demand for UDP-GlcA.

Cellular Transport and Compartmentalization

The synthesis and utilization of UDP-glucuronic acid occur in different cellular compartments, necessitating a sophisticated transport system to maintain its homeostasis. UDP-GlcA is synthesized in the cytoplasm, while the majority of UDP-glucuronosyltransferases (UGTs) are located within the lumen of the endoplasmic reticulum (ER). bidmc.orgresearchgate.net Therefore, the transport of UDP-GlcA from the cytosol into the ER is a critical and rate-limiting step for glucuronidation. researchgate.net

This transport is mediated by specific carrier proteins known as nucleotide sugar transporters (NSTs). nih.govnih.gov Studies in rat liver microsomes have identified a carrier-mediated transport system for intact UDP-GlcA across the ER membrane. researchgate.netnih.gov This transport is a time- and temperature-dependent process that is saturable and can operate against a concentration gradient. nih.gov

Role of Specific Transporters (e.g., SLC35D1, UUT1) in Subcellular Distribution

The subcellular distribution of UDP-glucuronic acid (UDP-GlcA) is a critical aspect of its metabolic function, necessitating its transport from the cytosol, its primary site of synthesis, into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. nih.govontosight.ai This transport is mediated by specific nucleotide sugar transporters (NSTs).

A key transporter in humans is the Solute Carrier Family 35 Member D1 (SLC35D1), also known as UDP-glucuronic acid/UDP-N-acetylgalactosamine dual transporter. ontosight.aigenecards.org SLC35D1 is an antiporter located in the ER membrane that facilitates the movement of UDP-GlcA and UDP-N-acetylgalactosamine (UDP-GalNAc) from the cytosol into the ER lumen. reactome.orguniprot.org This process is often coupled with the counter-transport of UDP-N-acetylglucosamine (UDPGlcNAc) out of the ER lumen. nih.gov The transport of UDP-GlcA into the ER is essential for glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes with their catalytic sites located within the ER lumen. bidmc.orgnih.govresearchgate.net

In the fungal pathogen Cryptococcus neoformans, a different transporter, Uut1, has been identified as the sole transporter of UDP-GlcA. nih.gov Unlike the human SLC35D1, Uut1 exhibits high specificity and affinity for UDP-GlcA. nih.gov This transporter is crucial for the synthesis of the polysaccharide capsule, a major virulence factor for this organism. nih.gov While both SLC35D1 and Uut1 transport UDP-GlcA into the secretory pathway, they share less than 12% protein sequence identity, highlighting a significant evolutionary divergence. nih.gov

The table below summarizes the key characteristics of these two transporters.

| Feature | SLC35D1 (Human) | UUT1 (C. neoformans) |

| Location | Endoplasmic Reticulum Membrane | Secretory Pathway |

| Substrates | UDP-glucuronic acid (UDP-GlcA), UDP-N-acetylgalactosamine (UDP-GalNAc) reactome.orguniprot.org | UDP-glucuronic acid (UDP-GlcA) nih.gov |

| Transport Mechanism | Antiporter uniprot.org | Not fully elucidated, but essential for virulence nih.gov |

| Function | Provides UDP-GlcA for glucuronidation by UGTs bidmc.org | Provides UDP-GlcA for polysaccharide capsule synthesis nih.gov |

| Genetic Significance | Defects can lead to Schneckenbecken dysplasia ontosight.ai | Deletion results in avirulence nih.gov |

Impact of Transport on Cytosolic UDP-GlcA Levels

The transport of UDP-GlcA across the ER and Golgi membranes is a critical determinant of its cytosolic concentration. The activity of transporters like SLC35D1 directly influences the availability of UDP-GlcA in the cytosol for other metabolic pathways.

In the absence of the UDP-GlcA transporter Uut1 in C. neoformans, an accumulation of cytosolic UDP-GlcA is observed. asm.org This is due to the lack of transport into the secretory pathway for consumption in processes like capsule synthesis. asm.org This elevated cytosolic pool of UDP-GlcA can lead to feedback inhibition of its own synthesis. asm.org

Conversely, conditions that increase the demand for UDP-GlcA in the secretory pathway, such as during capsule induction in C. neoformans, lead to the upregulation of Uut1 transcription. asm.org This increased transport activity helps to maintain stable cytosolic UDP-GlcA levels by efficiently moving it into the lumen of the secretory organelles. asm.org Therefore, the transport of UDP-GlcA is a key regulatory node that balances its synthesis and consumption, thereby maintaining cellular homeostasis.

Interplay with Other Central Metabolic Pathways

The metabolism of UDP-GlcA is intricately connected with other central metabolic pathways, reflecting its role as a key precursor for a variety of essential biomolecules.

Competition for UDP-Glucose with Sucrose (B13894) Synthesis Pathways

UDP-glucose is a pivotal intermediate that stands at a metabolic crossroads, serving as the direct precursor for both UDP-GlcA and sucrose. The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the irreversible NAD+-dependent oxidation of UDP-glucose to UDP-GlcA. nih.govresearchgate.net In parallel, sucrose synthase can utilize UDP-glucose and fructose (B13574) to synthesize sucrose. researchgate.net

This creates a point of competition for the available UDP-glucose pool. The relative activities of UGDH and sucrose synthase can therefore influence the flux of UDP-glucose towards either glucuronic acid-containing polysaccharides or sucrose. In plants, where cell wall biosynthesis is a major metabolic activity, the production of UDP-GlcA is crucial as it is a precursor for arabinose, xylose, and galacturonic acid residues. nih.govnih.gov Studies in Arabidopsis thaliana have shown that down-regulation of UGDH leads to severe developmental defects due to altered cell wall composition, highlighting the importance of this pathway. nih.gov

Metabolic Cross-Talk with Amino Acid, Lipid, and Nucleotide Availability

The synthesis and utilization of UDP-GlcA are influenced by the availability of other key metabolites, including amino acids, lipids, and nucleotides.

Amino Acid Metabolism: The synthesis of UDP-GlcA is linked to amino acid metabolism through the availability of precursors and the energy status of the cell. For instance, the catabolism of certain amino acids can feed into the tricarboxylic acid (TCA) cycle, which in turn provides the energy (in the form of ATP) required for the initial phosphorylation of glucose and the subsequent formation of UTP, a necessary component for UDP-glucose synthesis. youtube.com

Lipid Metabolism: There is growing evidence of a complex interplay between glucuronidation and lipid metabolism. Some UDP-glucuronosyltransferase (UGT) enzymes, which utilize UDP-GlcA, are involved in the metabolism of lipophilic molecules, including steroids. researchgate.net Furthermore, recent research suggests that certain UGTs can influence lipid signaling pathways, such as the SREBP pathway, which controls the expression of genes involved in lipid synthesis. researchgate.net This suggests a feedback loop where androgen signaling can induce UGTs that, in turn, modulate lipid metabolism. researchgate.net The connection between glycogen (B147801) metabolism, a source for UDP-glucose, and lipid metabolism has also been established, where increased glycogen storage can stimulate lipogenesis. nih.gov

Nucleotide Availability: The synthesis of UDP-GlcA is directly dependent on the availability of uridine (B1682114) triphosphate (UTP), which combines with glucose-1-phosphate to form UDP-glucose. nih.gov Therefore, any metabolic state that affects the cellular UTP pool will consequently impact the rate of UDP-GlcA synthesis. For example, a reduced energy state in the liver has been shown to decrease the synthesis rates of both UDP-glucose and UDP-GlcA. nih.gov Furthermore, there is evidence of cross-talk between nucleotide metabolism in cancer cells and immune responses, where UDP released from cancer cells can promote immunosuppression. nih.gov

Methodological Approaches in Udp Glucuronic Acid Research

Quantification Techniques

Accurate quantification of UDP-glucuronic acid is fundamental to understanding its metabolic flux and regulatory functions. To this end, researchers have developed and refined several analytical methods, primarily centered around chromatography and enzymatic reactions.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Mass Spectrometry (LC–MS/MS) for Nucleotide Sugar Analysis

High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC–MS/MS) represent the gold standard for the sensitive and specific quantification of nucleotide sugars, including UDP-glucuronic acid. These powerful analytical techniques allow for the separation, identification, and quantification of multiple nucleotide sugars simultaneously from complex biological matrices.

A variety of chromatographic strategies have been employed. For instance, porous graphitic carbon (PGC) columns are effective for the separation of highly polar compounds like UDP-sugars. nih.gov One study detailed an analytical workflow for the absolute quantification of UDP-sugars in Arabidopsis thaliana, utilizing a PGC column with electrospray ionization (ESI) Orbitrap mass spectrometry. nih.gov This method successfully separated and quantified six different UDP-sugars, including UDP-glucuronic acid, with limits of detection in the nanomolar range. nih.gov Another approach utilizes a Supel™ Carbon LC column under reversed-phase conditions, which also provides good retention and separation of various nucleotide sugars for their selective detection by MS/MS. sigmaaldrich.com

LC-MS/MS methods are prized for their high sensitivity and specificity, often operating in multiple reaction monitoring (MRM) mode for precise quantification. researchgate.netnih.gov A recently developed LC-ESI-MS/MS method for the simultaneous quantification of five UDP-sugars in human plasma and urine reported a fast 13-minute run time and a lower limit of quantification of ≤ 0.2 ng/ml. researchgate.net The use of stable deuterated isotopes as internal standards in such methods ensures high accuracy and reproducibility. researchgate.net Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) to purify the nucleotide sugars from interfering matrix components. nih.govresearchgate.net

Table 1: Comparison of LC-MS/MS Methods for UDP-glucuronic Acid Quantification

| Technique | Column Type | Sample Matrix | Limit of Detection (LOD) | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC-ESI-Orbitrap MS | Porous Graphitic Carbon (Hypercarb™) | Plant Material (Arabidopsis thaliana) | ~70 nmol L−1 | Successfully quantified six UDP-sugars and revealed significant differences between wild-type and mutant plants. | nih.gov |

| LC-ESI-MS/MS | Amide Column | Human Plasma and Urine | 10-30 pg/mL | Fast (13 min) and sensitive method for simultaneous quantification of five UDP-sugars, identifying sex-specific profiles. | researchgate.net |

| LC-MS/MS | Supel™ Carbon LC | Standard Solution | Not specified | Demonstrated good retention and separation of 11 nucleotide activated sugars under reversed-phase conditions. | sigmaaldrich.com |

| UPLC-ESI-MS/MS | Not specified | Maize | 0.50 ng·mL−1 (for UDP-glucose) | Developed a sensitive method for quantifying UDP-glucose and UDP-galactose, applicable to plant extracts. | nih.gov |

Enzymatic Assays for UDP-Glucuronic Acid Determination

Enzymatic assays offer an alternative, often more accessible, method for the quantification of UDP-glucuronic acid or the activity of enzymes that utilize it. These assays are typically based on the principle of coupling the enzymatic reaction to a detectable signal, such as a change in absorbance or fluorescence.

One common approach is to measure the activity of UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to a substrate. sunlongbiotech.com For example, an assay for UGT activity towards 5-hydroxytryptamine (5-HT) was developed that involves the colorimetric estimation of the resulting 5-HT glucuronide. nih.gov The activity of UGTs can also be monitored by following the consumption of the co-substrate, UDP-glucuronic acid, or the formation of the glucuronidated product using HPLC.

Another strategy involves using an enzyme for which UDP-glucuronic acid is a substrate and measuring the formation of a product. For instance, the conversion of UDP-glucuronic acid to UDP-xylose by UDP-glucuronic acid decarboxylase can be monitored. oup.com While not a direct measure of UDP-glucuronic acid concentration, it reflects the amount of substrate available for the enzyme.

Furthermore, assays for D-glucuronic acid, the sugar component of UDP-glucuronic acid, can be adapted. An enzymatic assay using uronate dehydrogenase, which oxidizes D-glucuronic acid to D-glucarate with the concomitant reduction of NAD+ to NADH, has been described. researchgate.net The increase in absorbance at 340 nm due to NADH formation can be measured spectrophotometrically. researchgate.net However, for this to be applied to UDP-glucuronic acid quantification, a preliminary step to hydrolyze UDP-glucuronic acid to release free glucuronic acid would be necessary.

Genetic and Molecular Biology Tools

Genetic and molecular biology techniques are indispensable for dissecting the pathways of UDP-glucuronic acid metabolism and understanding the functions of the enzymes involved.

Gene Cloning, Expression, and Mutagenesis for Enzyme Studies

The cloning and heterologous expression of genes encoding enzymes of UDP-glucuronic acid metabolism are cornerstones of their functional characterization. Genes for key enzymes such as UDP-glucose dehydrogenase (UGD), which synthesizes UDP-glucuronic acid from UDP-glucose, and UDP-glucuronic acid decarboxylase (UXS), which converts it to UDP-xylose, have been cloned from a diverse range of organisms, including bacteria, fungi, plants, and mammals. oup.comnih.govnih.govpnas.orgjohnshopkins.edu

These genes are often inserted into expression vectors and introduced into host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov This allows for the production of large quantities of the recombinant enzyme for purification and subsequent biochemical characterization. For example, UGD enzymes from Zymomonas mobilis and Lactobacillus johnsonii were successfully expressed in E. coli, enabling the study of their potential for the biotechnological production of UDP-glucuronic acid. nih.gov Similarly, the cloning and expression of a UDP-glucuronic acid decarboxylase gene from rice in E. coli confirmed its enzymatic activity. oup.com

Site-directed mutagenesis is a powerful tool used in conjunction with gene expression to probe the structure-function relationships of these enzymes. By altering specific amino acid residues in the enzyme's active site or other important domains, researchers can investigate their roles in substrate binding, catalysis, and regulation.

Generation and Characterization of Gene Knockout/Knockdown Mutants

To understand the in vivo role of UDP-glucuronic acid and its metabolic enzymes, researchers generate and characterize organisms in which the expression of a specific gene has been eliminated (knockout) or significantly reduced (knockdown). The phenotypic analysis of these mutants can reveal the physiological consequences of disrupting UDP-glucuronic acid metabolism.

For example, an analytical workflow was developed to compare the UDP-sugar profiles of wild-type Arabidopsis thaliana with those of mutants (ugd2,3) that have genetic alterations in UDP-glucose dehydrogenase genes. nih.gov This approach allows for a direct assessment of the impact of the gene knockout on the intracellular concentrations of UDP-glucuronic acid and other related nucleotide sugars, thereby elucidating the metabolic pathways affected. nih.gov The characterization of such mutants is crucial for understanding the role of UDP-glucuronic acid in processes like cell wall biosynthesis in plants.

Biochemical Characterization Techniques

Once an enzyme involved in UDP-glucuronic acid metabolism is expressed and purified, a variety of biochemical techniques are employed to characterize its catalytic properties and function. These studies provide fundamental insights into how the enzyme works.

The characterization typically begins with determining the enzyme's substrate specificity. This involves testing the enzyme's activity with a range of potential substrates to identify the preferred one. For instance, novel UDP-2,3-diacetamido-2,3-dideoxy-α-D-glucuronic acid 2-epimerases were shown to be specific for their proposed substrate and did not utilize other UDP-sugars like UDP-GlcNAc. wesleyan.edutheadl.com

Kinetic analysis is performed to determine key parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat), which indicates the enzyme's catalytic efficiency. For a UDP-glucuronyltransferase, the apparent Km value for UDP-glucuronic acid was determined to be 0.6 mM and 5 mM, suggesting complex kinetics. nih.gov

The products of the enzymatic reaction are often identified using techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. oup.compnas.org NMR, in particular, provides detailed structural information that can unambiguously confirm the identity of the product. wesleyan.edutheadl.com The influence of factors such as pH, temperature, and the presence of cofactors (e.g., NAD+) or inhibitors on enzyme activity is also routinely investigated to understand the enzyme's optimal operating conditions and regulatory mechanisms. wesleyan.edutheadl.comnih.govnih.gov

Table 2: Research Findings from Biochemical Characterization of UDP-glucuronic Acid-Related Enzymes

| Enzyme | Organism | Key Findings | Techniques Used | Reference |

|---|---|---|---|---|

| UDP-glucuronic acid 4-epimerase | Bacillus cereus | Catalyzes the interconversion of UDP-glucuronic acid and UDP-galacturonic acid via a 4-keto intermediate. The mechanism involves a slow conformational change upon substrate binding. | Enzyme kinetics, kinetic isotope effect studies. | nih.gov |

| UDP-2,3-diacetamido-2,3-dideoxy-α-D-glucuronic acid 2-epimerase | Pseudomonas aeruginosa, Bordetella pertussis | The enzymes (WbpI and WlbD) catalyze the 2-epimerization of UDP-α-D-GlcNAc3NAcA to UDP-α-D-ManNAc3NAcA. They are highly specific for their substrate. | Capillary electrophoresis, NMR spectroscopy. | wesleyan.edutheadl.com |

| UDP-glucose dehydrogenase (UGD) | Zymomonas mobilis, Lactobacillus johnsonii, Capra hircus | Expressed UGD enzymes were active in both E. coli and S. cerevisiae, demonstrating their potential for biotechnological production of UDP-glucuronic acid. | Heterologous expression, in vivo and in vitro activity assays, UHPLC for product quantification. | nih.govnih.govmdpi.com |

| UDP-glucuronic acid decarboxylase (UXS) | Rice (Oryza sativa) | The recombinant enzyme catalyzed the conversion of UDP-glucuronic acid to UDP-xylose. The gene is expressed in various tissues, including seeds and young leaves. | Gene cloning, heterologous expression, HPLC, NMR. | oup.com |

| UDP-glucuronic acid decarboxylase (UXS1) | Cryptococcus neoformans | A soluble 47-kDa protein catalyzed the conversion of UDP-glucuronic acid to UDP-xylose. The activity is inhibited by NADH, UDP, and UDP-xylose. | Functional cloning, heterologous expression, enzyme assays, NMR. | pnas.orgnih.gov |

Enzyme Purification and Activity Assays

The functional characterization of enzymes involved in UDP-glucuronic acid metabolism, such as UDP-glucose dehydrogenase (UGDH) and UDP-glucuronosyltransferases (UGTs), begins with their isolation and the measurement of their catalytic activity.

Enzyme Purification

A common strategy for obtaining pure enzymes is the heterologous expression of their corresponding genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov Researchers clone the gene of interest into an expression vector, which is then introduced into the host organism. nih.gov The host's cellular machinery then produces large quantities of the desired protein. Often, the protein is engineered with an affinity tag, such as a polyhistidine-tag (His-tag), which allows for straightforward purification from the host cell's other proteins using affinity chromatography. nih.gov For example, a soluble 47-kDa protein from Cryptococcus neoformans was expressed in bacteria to study its UDP-glucuronic acid decarboxylase activity. nih.gov

Activity Assays

Once purified, enzyme activity is quantified using various assays. The choice of assay depends on the specific reaction being catalyzed.

Spectrophotometric and Colorimetric Assays: These methods detect changes in absorbance or color resulting from the enzymatic reaction. For instance, a method for assaying UGT activity towards 5-hydroxytryptamine involves the removal of the unconjugated substrate and subsequent colorimetric estimation of the 5-HT glucuronide product. nih.gov The activity of UGDH, which converts UDP-glucose to UDP-glucuronic acid, can be monitored by measuring the increase in absorbance at 340 nm due to the reduction of the cofactor NAD+ to NADH.

Luminescent Assays: Highly sensitive assays, such as the UDP-Glo™ Glycosyltransferase Assay, provide a method to detect the formation of UDP, a common product in reactions catalyzed by UGTs. promega.kr In this assay, the UDP produced is converted to ATP, which then drives a luciferase reaction, generating a light signal that is proportional to the amount of UDP formed and thus to the enzyme's activity. promega.kr This method is particularly useful for low-activity enzymes as it can detect UDP in the nanomolar range. promega.kr

Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used for the direct separation and quantification of substrates and products. nih.gov This allows for precise measurement of the amount of UDP-glucuronic acid produced or consumed over time. nih.gov

Specialized Substrate Kits: Commercially available kits provide specific substrates for certain enzymes. For example, an α-Glucuronidase assay kit uses a highly purified aldotriouronic acid with a terminal α-D-glucuronic acid, which is an excellent substrate for measuring the activity of α-D-glucuronidases from specific glycoside hydrolase families. megazyme.com

Kinetic Parameter Determination (K_m, V_max, k_cat)

Enzyme kinetics studies are performed to determine key parameters that describe an enzyme's efficiency and its affinity for its substrates. These parameters include the Michaelis constant (K_m), maximum reaction velocity (V_max), and the catalytic constant (k_cat).

The relationship between reaction rate and substrate concentration is often described by the Michaelis-Menten equation. nih.govbu.edu Experimental data of initial reaction velocities at varying substrate concentrations are collected. To determine K_m and V_max, this data is often plotted using a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk (or double-reciprocal) plot, where the inverse of velocity (1/v) is plotted against the inverse of the substrate concentration (1/[S]). bu.eduutah.edu

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. utah.edu It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower K_m value indicates a higher affinity.